molecular formula C22H15ClN4O2 B2551408 (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 946202-03-5

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2551408
CAS No.: 946202-03-5
M. Wt: 402.84
InChI Key: WHTMBBUANOKVCP-UHFFFAOYSA-N
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Description

The compound (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazoline derivative featuring a 4-chlorophenyl substituent at position 3, a quinoxalin-6-yl group at position 5, and a furan-2-yl methanone moiety at the pyrazoline N1 position. Its molecular formula is C₂₁H₁₅ClN₄O₂, with a molecular weight of 390.83 g/mol.

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTMBBUANOKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is an intricate structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4OC_{21}H_{19}ClN_{4}O with a molecular weight of approximately 378.86 g/mol. The compound features a pyrazole ring fused with a quinoxaline moiety, which is known for diverse biological activities. The presence of the furan group further enhances its chemical reactivity and biological potential.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of similar pyrazole derivatives. For instance, molecular docking simulations suggest that these compounds can effectively scavenge free radicals and inhibit inflammatory pathways, making them suitable candidates for treating oxidative stress-related diseases .

Anticancer Activity

Pyrazole derivatives, including those with quinoxaline structures, have shown promise in anticancer research. A study demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation . The mechanism involves interference with cellular signaling pathways critical for tumor growth.

Data Tables: Biological Activity Overview

Activity Effect Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory cytokines
AnticancerInduction of apoptosis
AntibacterialInhibition of bacterial growth

Case Studies

  • Antioxidant Study : A series of pyrazole derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that the presence of electron-withdrawing groups significantly enhanced antioxidant activity .
  • Anticancer Evaluation : A compound structurally similar to this compound was tested against breast cancer cell lines (MCF-7). The study reported a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent .
  • Antibacterial Activity : Research on quinoxaline derivatives indicated that they possess notable antibacterial properties against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone demonstrated significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action often involves disrupting microbial cell wall synthesis or membrane integrity.

Case Study: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives and tested their antimicrobial efficacy. The compound exhibited Minimum Inhibitory Concentration (MIC) values lower than conventional antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Potential

The anticancer properties of pyrazole derivatives are noteworthy. Research has shown that compounds with structural similarities to this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

Case Study: Anticancer Activity
In vitro studies on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines revealed that the compound induced cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates upon treatment, underscoring its potential as an anticancer therapeutic .

Anti-inflammatory Effects

The role of inflammation in chronic diseases has led to the investigation of anti-inflammatory properties in pyrazole derivatives. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating their therapeutic potential in treating inflammatory conditions.

Case Study: Anti-inflammatory Activity
Research has demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting TNF-alpha and IL-6 production. These findings suggest that this compound may serve as a viable candidate for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Key Comparisons:

Compound Core Structure Substituents Heterocyclic Moieties Reference
Target Compound 4,5-Dihydro-1H-pyrazole 4-Cl-C₆H₄, quinoxalin-6-yl, furan-2-yl Quinoxaline, Furan
Compound 4 () 4,5-Dihydro-1H-pyrazole 4-Cl-C₆H₄, 4-F-C₆H₄, thiazole Thiazole, Triazole
Compound 5 () 4,5-Dihydro-1H-pyrazole 4-F-C₆H₄ (multiple), thiazole Thiazole, Triazole
Methanone () 4,5-Dihydro-1H-pyrazole Phenyl, 4-CF₃-C₆H₄ None (simple aryl groups)
  • Halogen Substituents : The 4-chlorophenyl group in the target compound contrasts with fluorophenyl and trifluoromethylphenyl groups in analogs (e.g., ). Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric bulk and electronic effects, influencing crystal packing or reactivity .
  • Heterocyclic Moieties: The quinoxaline ring in the target compound differs from thiazole (in ) and triazole () systems. Quinoxaline’s extended π-conjugation and nitrogen atoms may enhance intermolecular interactions (e.g., π-π stacking) compared to thiazole’s sulfur-containing ring .

Isostructurality and Crystal Packing

  • Compounds 4 and 5 () are isostructural despite differing halogen substituents (Cl vs. F), with minor adjustments in crystal packing to accommodate atomic size differences. This suggests that the pyrazoline-thiazole framework is structurally robust to halogen substitution .

Crystallographic and Computational Analysis

Crystallographic Techniques

  • The target compound’s structural analysis would likely employ SHELXL () for refinement, leveraging its robustness in handling small-molecule data. Programs like WinGX/ORTEP () could visualize anisotropic displacement parameters .
  • Isostructurality Validation: highlights that even small substituent changes (e.g., Cl → F) can preserve isostructurality if molecular conformations remain similar. However, bulkier groups (e.g., quinoxaline) may lead to divergent packing .

Electronic Properties

  • Quinoxaline’s electron-deficient nature may create distinct ESP regions compared to thiazole-based analogs, affecting solubility or reactivity .
  • Similarity Coefficients: The Tanimoto coefficient () could quantify structural similarity between the target compound and analogs. For example, replacing thiazole () with quinoxaline may reduce similarity scores due to altered topology .

Q & A

Q. What analytical techniques are recommended for characterizing the structural purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm for quinoxaline and furan moieties .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H-NMR (400 MHz, DMSO-d6d_6) to confirm substituent positions. Key signals include:
    • δ 3.3–3.4 ppm (pyrazoline CH2_2 protons)
    • δ 6.8–7.5 ppm (aromatic protons from quinoxaline and chlorophenyl groups) .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches near 1646 cm1^{-1} and NH stretches at 3237–3428 cm1^{-1} .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

  • Reaction Solvent Optimization: Compare ethanol (as in pyrazoline synthesis ) with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) for accelerating the condensation step between hydrazine derivatives and ketones .
  • Temperature Control: Maintain reflux conditions (78–85°C) to balance reaction rate and byproduct formation .

Advanced Research Questions

Q. What computational and experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding affinity with quinoxaline-recognizing proteins (e.g., kinases). Prioritize docking poses with hydrogen bonds to the pyrazoline NH and furan oxygen .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates) at varying compound concentrations .
  • Inhibition Assays: Design dose-response experiments (IC50_{50} determination) using fluorogenic substrates relevant to the hypothesized target (e.g., ATPase activity assays) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Batch Purity Analysis: Compare impurity profiles (via LC-MS) across studies to rule out batch-specific artifacts .
  • Cell Line Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity .
  • Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. What environmental fate studies are critical for assessing ecological risks?

Methodological Answer:

  • Degradation Kinetics: Conduct photolysis experiments under simulated sunlight (λ = 290–800 nm) to measure half-life in aqueous systems .
  • Partition Coefficients: Determine log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) to model bioaccumulation potential .
  • Microbial Metabolism: Use 14C^{14}C-labeled compound in soil microcosms to track mineralization rates and metabolite formation .

Theoretical and Framework-Driven Questions

Q. How can a theoretical framework guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling: Apply QSAR models using descriptors like topological polar surface area (TPSA) and Hammett constants for substituents on the chlorophenyl group .
  • Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors from the quinoxaline ring) using software like Schrödinger’s Phase .
  • Free Energy Perturbation (FEP): Simulate the impact of substituent modifications (e.g., replacing furan with thiophene) on binding free energy .

Q. What statistical designs are optimal for multi-variable optimization in synthesis or bioassays?

Methodological Answer:

  • Response Surface Methodology (RSM): Use a central composite design to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Factorial Designs: Apply a 2k^k factorial approach to screen variables (e.g., solvent polarity, reagent stoichiometry) in parallel .
  • Bayesian Optimization: Leverage machine learning to iteratively refine conditions for maximum yield or potency .

Data Contradiction and Reproducibility

Q. How should researchers address variability in cytotoxicity data across studies?

Methodological Answer:

  • Standardized Protocols: Adopt consensus assays (e.g., MTT vs. resazurin) with predefined incubation times (24–48 hours) .
  • Metabolic Interference Checks: Test compound interference with assay reagents (e.g., direct reduction of MTT) using cell-free controls .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to quantify heterogeneity sources .

Environmental and Mechanistic Impact

Q. What methodologies assess the compound’s abiotic/biotic transformation in ecosystems?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Identify transformation products (TPs) in water samples using non-targeted screening .
  • Toxicity Evaluation: Test TPs in Daphnia magna acute toxicity assays (48-hour LC50_{50}) to compare with parent compound .
  • Stable Isotope Probing (SIP): Track 13C^{13}C-labeled compound incorporation into microbial biomass to assess biodegradation pathways .

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